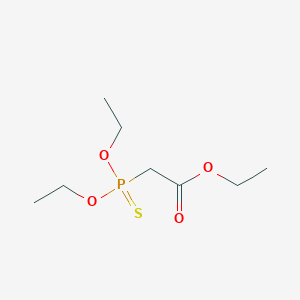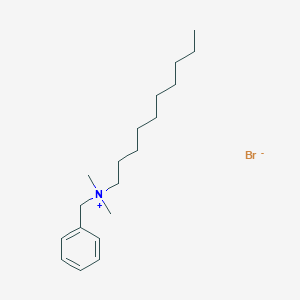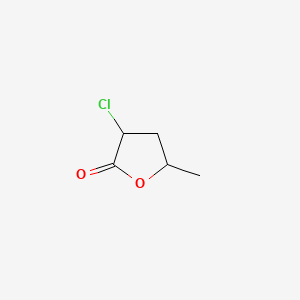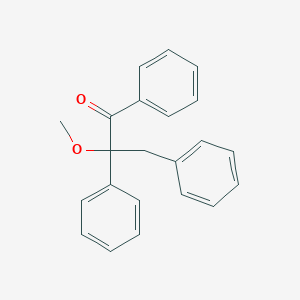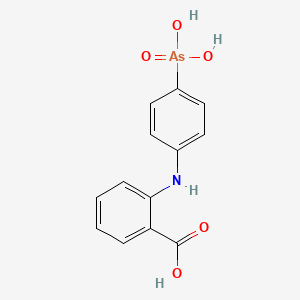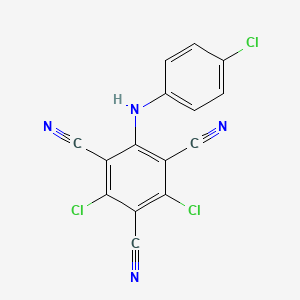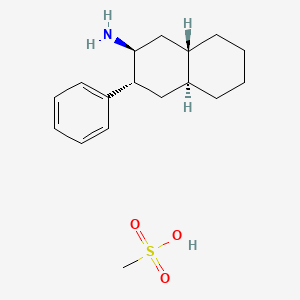
(+-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate is a complex organic compound with a unique structure that includes both amino and phenyl groups attached to a trans-decalin ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trans-decalin ring system, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Aplicaciones Científicas De Investigación
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its binding to target molecules, while the trans-decalin ring system provides structural stability. The methanesulfonate group can enhance its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate include:
- 2(a)-Amino-3(a)-phenyl-trans-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-cis-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-trans-decalin sulfate
Uniqueness
What sets (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate apart is its unique combination of functional groups and ring system, which confer specific chemical and biological properties.
Propiedades
Número CAS |
38727-10-5 |
|---|---|
Fórmula molecular |
C17H27NO3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
(2S,3R,4aS,8aS)-3-phenyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C16H23N.CH4O3S/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12;1-5(2,3)4/h1-3,6-7,13-16H,4-5,8-11,17H2;1H3,(H,2,3,4)/t13-,14-,15+,16-;/m0./s1 |
Clave InChI |
QBRWXKHVUDQGGH-VZULWULUSA-N |
SMILES isomérico |
CS(=O)(=O)O.C1CC[C@H]2C[C@@H]([C@H](C[C@@H]2C1)C3=CC=CC=C3)N |
SMILES canónico |
CS(=O)(=O)O.C1CCC2CC(C(CC2C1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


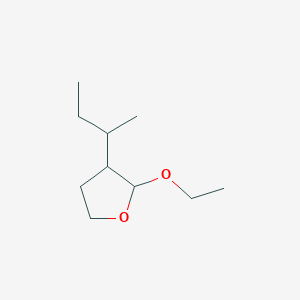
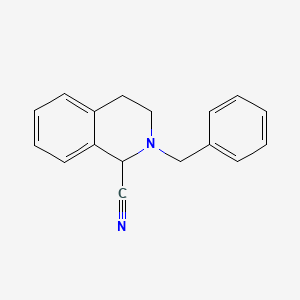
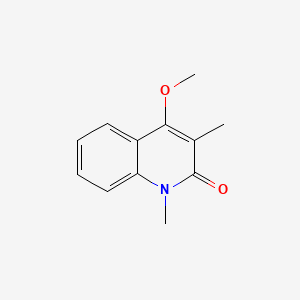
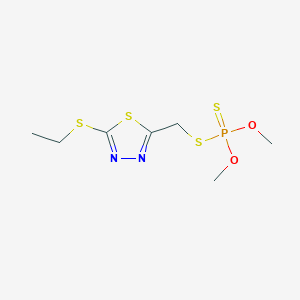
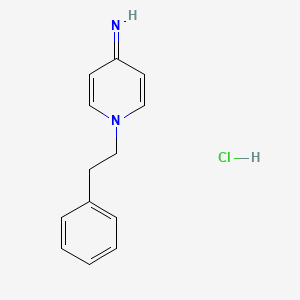
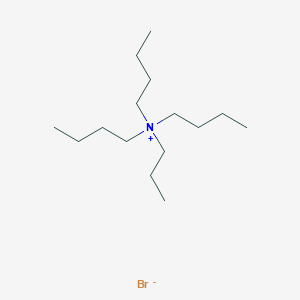
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
